Bis(diethylamino)chlorophosphine acts as a masked source of the PCl₂⁺ (dichlorophosphonium) cation. Due to the presence of the two electron-donating diethylamino groups, the P-Cl bond in the molecule weakens, making the chloride more susceptible to dissociation. This dissociation readily generates the PCl₂⁺ cation, which is a crucial intermediate in various organic transformations.
For instance, PCl₂⁺ plays a vital role in the Pudovik reaction, a versatile method for the selective phosphorylation of various nucleophiles, including alcohols, phenols, and enolates.
Bis(diethylamino)chlorophosphine serves as a ligand in transition-metal catalysis, particularly in cross-coupling reactions. Its ability to form stable complexes with various transition metals like palladium, nickel, and copper makes it a valuable tool for these reactions.
By coordinating with the metal center, the ligand influences the reactivity and selectivity of the catalyst towards different substrates. Some notable cross-coupling reactions where bis(diethylamino)chlorophosphine finds use include:
The key feature of bis(diethylamino)chlorophosphine's structure is the central phosphorus atom (P) bonded to a chlorine atom (Cl) and two diethylamino groups (N(C₂H₅)₂). The diethylamino groups donate electron density to the phosphorus atom, creating a positive charge on the P and a negative charge on the Cl, making it a polar molecule [].
Another notable aspect is the tetrahedral geometry around the phosphorus atom due to the four sp³ hybrid orbitals it uses for bonding []. This tetrahedral arrangement allows for further reactions with various nucleophiles.
Bis(diethylamino)chlorophosphine is synthesized by the reaction of phosphorus trichloride (PCl₃) with diethylamine (Et₂NH) [].
4 Et₂NH + PCl₃ → (Et₂N)₂PCl + 2 Et₂NH₂Cl []
DEPC is a valuable reagent in organophosphorus chemistry due to its ability to act as a source of the PCl₂⁺ cation. This cation can react with various nucleophiles to form new P-C or P-N bonds. Here's an example:
This reaction sequence demonstrates the utility of DEPC in introducing PCl₂ groups onto aromatic rings [].
The diethylamino groups (NEt₂) can be further removed using hydrochloric acid (HCl) to yield the desired final product [].
Bis(diethylamino)chlorophosphine is a reagent, not a compound with a specific biological mechanism of action.
Bis(diethylamino)chlorophosphine is a corrosive and toxic compound. It can cause skin and eye burns, and inhalation can be harmful. Here are some specific safety concerns:
The synthesis of bis(diethylamino)chlorophosphine typically involves the reaction of phosphorus trichloride with diethylamine. The general reaction can be summarized as follows:
Bis(diethylamino)chlorophosphine finds applications in various fields:
Research on interaction studies involving bis(diethylamino)chlorophosphine primarily focuses on its reactivity with nucleophiles and electrophiles. Studies indicate that its chlorinated nature allows it to engage readily in substitution reactions, making it a valuable reagent in synthetic organic chemistry . Additionally, its interactions with metal complexes have been explored, highlighting its ability to form stable coordination compounds.
Several compounds share structural similarities with bis(diethylamino)chlorophosphine. These include:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Bis(dimethylamino)chlorophosphine | Contains dimethylamino groups instead of diethyl | Often used in similar synthetic pathways |
Bis(isopropylamino)chlorophosphine | Contains isopropyl groups | Exhibits different steric properties affecting reactivity |
Triethylphosphine | Contains three ethyl groups bonded to phosphorus | More stable but less reactive than bis(diethylamino)chlorophosphine |
These compounds differ primarily in their substituents on the phosphorus atom, affecting their reactivity and applications. Bis(diethylamino)chlorophosphine stands out due to its balance between steric hindrance and nucleophilicity, making it particularly useful in synthetic applications.
The compound features a central phosphorus atom bonded to two diethylamino groups (–N(C₂H₅)₂) and one chlorine atom, adopting a trigonal pyramidal geometry. Key molecular parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | C₈H₂₀ClN₂P | |
Molecular weight | 210.68 g/mol | |
Density (25°C) | 1.002 g/mL | |
Boiling point | 55–57°C (0.2 mmHg) | |
Refractive index (n²⁰/D) | 1.4895 | |
InChIKey | JVEHJSIFWIIFHM-UHFFFAOYSA-N |
The SMILES notation (ClP(N(CC)CC)N(CC)CC) and Canonical SMILES (ClP(N(CC)CC)N(CC)CC) highlight its symmetrical structure .
Bis(diethylamino)chlorophosphine is synthesized via the reaction of phosphorus trichloride (PCl₃) with diethylamine (Et₂NH):
$$
4 \, \text{Et}2\text{NH} + \text{PCl}3 \rightarrow (\text{Et}2\text{N})2\text{PCl} + 2 \, \text{Et}2\text{NH}2\text{Cl}
$$
This exothermic process yields the product as a colorless liquid, which is moisture-sensitive and requires inert storage .
The compound serves as a masked source of PCl₂⁺, enabling nucleophilic substitution reactions. For example, it reacts with aryl lithium reagents to form bis(diethylamino)arylphosphines, which are intermediates in ligand synthesis . A notable application is its use in synthesizing 1,2-bis(dichlorophosphino)benzene:
The classical synthetic approach to bis(diethylamino)chlorophosphine represents a fundamental method in organophosphorus chemistry that has been established through decades of research and development [1]. This compound, with the molecular formula C₈H₂₀ClN₂P and molecular weight of 210.67 grams per mole, serves as an important intermediate in various synthetic applications [2].
The primary classical route involves the direct nucleophilic substitution reaction between phosphorus trichloride and diethylamine under controlled conditions [1]. This methodology follows established principles of phosphorus-nitrogen bond formation that have been widely documented in organophosphorus literature [8]. The reaction proceeds through a stepwise mechanism where the nucleophilic nitrogen atoms of diethylamine attack the electrophilic phosphorus center of phosphorus trichloride [1] [8].
Historical development of this synthetic route can be traced back to fundamental studies in phosphorus-nitrogen chemistry, where researchers established the reactivity patterns of phosphorus halides with secondary amines [4] [8]. The classical approach has been optimized over time to achieve higher yields and improved selectivity through careful control of reaction parameters such as temperature, solvent choice, and reagent stoichiometry [2] [4].
The reaction between phosphorus trichloride and diethylamine represents the most widely used synthetic method for preparing bis(diethylamino)chlorophosphine [1]. The balanced chemical equation for this transformation is:
4 Et₂NH + PCl₃ → (Et₂N)₂PCl + 2 Et₂NH₂Cl
This reaction proceeds through a nucleophilic substitution mechanism where diethylamine molecules sequentially replace chloride ions on the phosphorus center [1] [8]. The stoichiometry requires four equivalents of diethylamine per equivalent of phosphorus trichloride, with two equivalents forming the desired product and two equivalents being converted to diethylammonium chloride salt [1].
Reagent | Molecular Weight (g/mol) | Stoichiometric Ratio | Mass per mol PCl₃ (g) |
---|---|---|---|
Phosphorus trichloride | 137.32 [31] | 1.0 | 137.32 |
Diethylamine | 43.07 [31] | 4.0 | 172.27 |
Bis(diethylamino)chlorophosphine | 210.67 | 1.0 | 210.67 |
Diethylammonium chloride | 79.53 | 2.0 | 159.05 |
The reaction typically requires inert atmosphere conditions due to the sensitivity of both starting materials and products to moisture and oxygen [4] [7]. Temperature control is crucial, with many procedures employing low-temperature initiation followed by gradual warming to room temperature [4] [7]. The reaction mixture often utilizes dry organic solvents such as diethyl ether or tetrahydrofuran to facilitate proper mixing and heat dissipation [4] [7].
Mechanistic studies have revealed that the reaction proceeds through intermediate formation of monosubstituted and disubstituted phosphorus compounds before reaching the final bis(diethylamino)chlorophosphine product [8] [24]. The selectivity for the disubstituted product over trisubstituted phosphine can be controlled through careful monitoring of stoichiometry and reaction conditions [4] [8].
Alternative synthetic strategies for bis(diethylamino)chlorophosphine preparation have been developed to address specific challenges associated with the classical phosphorus trichloride route [6] [16]. These methodologies often aim to improve reaction yields, reduce toxic reagent usage, or provide access to the compound under different reaction conditions [13] [16].
One alternative approach involves the use of phosphorus pentachloride as a starting material, although this method requires careful optimization to prevent overchlorination [6]. The reaction with phosphorus pentachloride can lead to formation of dichlorophosphine intermediates that subsequently undergo aminolysis with diethylamine [6]. This route presents challenges in controlling the extent of chlorination and achieving selective substitution patterns [6].
Electrochemical synthesis methods have emerged as promising alternatives for organophosphorus compound preparation [9] [13]. These approaches utilize electrochemical oxidation processes to generate reactive phosphorus intermediates that can subsequently react with amine nucleophiles [9] [13]. The electrochemical route offers potential advantages in terms of atom economy and reduced environmental impact compared to traditional halogenation methods [13].
Microwave-assisted synthesis has been investigated as an alternative methodology for aminophosphine preparation [5]. These approaches utilize microwave heating to accelerate reaction rates and potentially improve yields through enhanced mass transfer and thermal effects [5]. The microwave methodology has shown promise for various organophosphorus compounds, though specific applications to bis(diethylamino)chlorophosphine synthesis require further optimization [5].
Metal-catalyzed synthetic routes represent another area of development in organophosphorus chemistry [22]. These approaches utilize transition metal catalysts to facilitate phosphorus-nitrogen bond formation under milder conditions [22]. Nickel-catalyzed processes have shown particular promise for phosphine synthesis, offering potential advantages in terms of selectivity and functional group tolerance [22].
Synthetic Method | Key Advantages | Primary Challenges |
---|---|---|
Classical PCl₃/Et₂NH | Well-established, reliable yields [1] | Requires strict anhydrous conditions [4] |
Phosphorus pentachloride route | Alternative phosphorus source [6] | Overchlorination risk [6] |
Electrochemical synthesis | Reduced environmental impact [13] | Equipment requirements, scalability [9] |
Microwave-assisted | Enhanced reaction rates [5] | Process optimization needed [5] |
Metal-catalyzed | Milder conditions [22] | Catalyst cost and recovery [22] |
The primary challenges in bis(diethylamino)chlorophosphine synthesis include moisture sensitivity of reagents and products, requirement for inert atmosphere handling, and the need for precise stoichiometric control [4] [8]. The formation of ammonium salt byproducts can complicate product purification and requires careful workup procedures [1] [4]. Additionally, the air-sensitive nature of the product necessitates specialized storage and handling protocols [7] [20].
Bis(diethylamino)chlorophosphine exhibits several distinct physical characteristics that are fundamental to its handling and application in synthetic chemistry. The compound presents as a clear colorless to light yellow liquid at room temperature [1] [2], with a molecular formula of C₈H₂₀ClN₂P and a molecular weight of 210.68-210.69 grams per mole [1] [2] [3].
Boiling Point Characteristics
The boiling point of bis(diethylamino)chlorophosphine varies significantly with pressure, demonstrating typical behavior for organophosphorus compounds. Under reduced pressure conditions of 0.2 millimeters of mercury, the compound boils at 55-57 degrees Celsius [1] [2] [3] [4]. At 15 millimeters of mercury pressure, the boiling point increases to 124-125 degrees Celsius [5] [6]. Under standard atmospheric pressure (760 millimeters of mercury), the boiling point reaches 235.3±23.0 degrees Celsius [7] [8]. This pressure-dependent boiling behavior is characteristic of phosphorus-containing compounds and reflects the compound's moderate molecular weight and intermolecular interactions.
Density and Refractive Properties
The density of bis(diethylamino)chlorophosphine at 25 degrees Celsius is consistently reported as 1.002 grams per milliliter [1] [2] [3] [4] [5], indicating a slightly higher density than water. The refractive index, measured at 20 degrees Celsius using the sodium D-line, ranges from 1.4885 to 1.4905 [3] [4] [8]. These optical properties are valuable for compound identification and purity assessment during synthesis and purification procedures.
Solubility Characteristics
The solubility profile of bis(diethylamino)chlorophosphine reflects its organophosphorus nature and the presence of the reactive chlorine atom. The compound exhibits sparingly soluble behavior in chloroform [1] [2], which is typical for moderately polar organophosphorus compounds. Most significantly, bis(diethylamino)chlorophosphine reacts violently with water [3] [9], making traditional aqueous solubility measurements impossible. This violent reactivity with water is a defining characteristic that influences all handling procedures and synthetic applications.
Additional Physical Properties
The compound demonstrates a flash point ranging from 96.1 to 101 degrees Celsius (214 degrees Fahrenheit) [1] [2] [3] [10], indicating moderate thermal stability under controlled conditions. The vapor pressure at 25 degrees Celsius is measured at 0.1±0.5 millimeters of mercury [8] [11], suggesting low volatility at ambient temperatures. The predicted pKa value of 3.96±0.70 [1] [2] and LogP value of 3.52 [7] [8] provide insights into the compound's acid-base behavior and lipophilicity, respectively.
Property | Value | Temperature/Pressure | Source References |
---|---|---|---|
Boiling Point | 55-57°C | 0.2 mmHg | [1] [2] [3] [4] |
Boiling Point | 124-125°C | 15 mmHg | [5] [6] |
Boiling Point | 235.3±23.0°C | 760 mmHg | [7] [8] |
Density | 1.002 g/mL | 25°C | [1] [2] [3] [4] [5] |
Refractive Index | 1.4885-1.4905 | 20°C (nD) | [3] [4] [8] |
Flash Point | 96.1-101°C | - | [1] [2] [3] [10] |
Vapor Pressure | 0.1±0.5 mmHg | 25°C | [8] [11] |
Bis(diethylamino)chlorophosphine demonstrates exceptional sensitivity to environmental factors, particularly air and moisture, requiring specialized handling and storage protocols. This sensitivity fundamentally influences its synthetic utility and necessitates rigorous inert atmosphere techniques during manipulation.
Air Sensitivity
The compound exhibits high sensitivity to atmospheric conditions and must be handled under inert atmosphere protection [1] [2] [12] [13] [6]. Exposure to air leads to gradual decomposition and hydrolysis reactions due to atmospheric moisture content. This air sensitivity necessitates the use of Schlenk techniques, glove box manipulation, or other inert gas environments during synthesis, purification, and storage procedures. The compound is typically supplied in ampouled form under inert gas to prevent atmospheric contamination [6].
Moisture Sensitivity
Bis(diethylamino)chlorophosphine demonstrates extreme moisture sensitivity, classified as hygroscopic [1] [2]. The compound readily absorbs moisture from the environment, leading to hydrolysis reactions that compromise its integrity and synthetic utility. This moisture sensitivity requires storage and handling in rigorously dried environments, with all solvents and reagents thoroughly dried before use. The hygroscopic nature of the compound makes it particularly challenging to work with in humid environments and necessitates immediate transfer techniques to minimize atmospheric exposure.
Water Reactivity
The most significant environmental sensitivity of bis(diethylamino)chlorophosphine is its violent reaction with water [3] [9] [14]. Upon contact with water, the compound undergoes rapid hydrolysis, producing hydrogen chloride gas and various phosphine oxide derivatives [3] [9] [15]. This violent reactivity makes the compound incompatible with aqueous reaction conditions and requires absolute exclusion of water from all synthetic procedures. The exothermic nature of this hydrolysis reaction can lead to dangerous conditions if water contact occurs unexpectedly.
Thermal Stability
Under controlled, anhydrous conditions, bis(diethylamino)chlorophosphine demonstrates reasonable thermal stability at moderate temperatures [14]. However, thermal decomposition occurs at elevated temperatures, leading to the release of irritating gases and vapors [14]. The compound's flash point of 96.1-101 degrees Celsius [1] [2] [3] [10] indicates that careful temperature control is necessary during synthetic procedures to prevent decomposition or fire hazards.
Storage Requirements
Proper storage of bis(diethylamino)chlorophosphine requires multiple environmental controls. The compound must be stored under inert gas atmosphere, typically argon or nitrogen, to prevent air and moisture contact [16] [12] [13] [9]. Storage containers must be kept tightly sealed and placed in dry environments, often with additional desiccants. The compound should be kept away from strong oxidizing agents, heat sources, and any materials that might introduce moisture [16] [12] [13] [9]. Refrigerated storage under inert conditions is often recommended to minimize decomposition rates.
Handling Precautions
The environmental sensitivities of bis(diethylamino)chlorophosphine necessitate comprehensive safety protocols during handling. All manipulations must occur under inert atmosphere using dry, degassed solvents and rigorously cleaned glassware. Personal protective equipment must include appropriate respiratory protection due to the potential for hydrogen chloride generation upon moisture contact. Emergency procedures must account for the violent water reactivity, with appropriate fire suppression methods that exclude water-based systems.
Environmental Factor | Sensitivity Level | Specific Requirements | Source References |
---|---|---|---|
Air Exposure | Highly Sensitive | Inert atmosphere mandatory | [1] [2] [12] [13] [6] |
Moisture Contact | Extremely Sensitive | Anhydrous conditions required | [1] [2] [12] [13] [9] [6] |
Water Contact | Violent Reaction | Complete water exclusion | [3] [9] [14] |
Heat Exposure | Moderate Sensitivity | Temperature control necessary | [14] |
Storage Conditions | Multiple Requirements | Inert gas, dry, sealed conditions | [16] [12] [13] [9] |
Bis(diethylamino)chlorophosphine exhibits diverse reactivity patterns with both nucleophiles and electrophiles, making it a versatile synthetic intermediate in organophosphorus chemistry. The compound's reactivity is primarily centered around the phosphorus-chlorine bond and the electron-rich diethylamino substituents, enabling a wide range of synthetic transformations.
Nucleophilic Substitution Reactions
The chlorine atom in bis(diethylamino)chlorophosphine is highly susceptible to nucleophilic attack, making the compound an excellent electrophilic phosphorus source. Nucleophilic substitution reactions typically occur at room temperature to moderate heating conditions, depending on the nucleophile strength [17] [18] [19] [20]. These reactions provide access to various substituted phosphines and phosphoramidites, which are valuable intermediates in synthetic chemistry and catalysis.
The compound reacts readily with organolithium reagents to form phosphorus-carbon bonds. A particularly well-documented example involves the synthesis of 1,2-bis(dichlorophosphino)benzene derivatives through sequential lithiation and phosphination reactions [17] [19]. In these transformations, bis(diethylamino)chlorophosphine serves as the electrophilic phosphorus source, reacting with lithiated aromatic compounds at low temperatures (-78 degrees Celsius to room temperature) to form new phosphorus-carbon bonds with high efficiency.
Phosphoramidite Synthesis Applications
One of the most significant applications of bis(diethylamino)chlorophosphine involves its use in phosphoramidite synthesis, particularly for deoxyribonucleoside phosphoramidites used in DNA synthesis [22]. The compound enables one-pot synthesis procedures under mild conditions, eliminating the need to isolate intermediate bis(diethylamino)alkoxyphosphines. This synthetic approach demonstrates the compound's utility as an efficient phosphitylating agent, reacting with alcohols to form phosphoramidite linkages essential for nucleotide chemistry.
Cross-Coupling Reaction Applications
Bis(diethylamino)chlorophosphine serves as a precursor and ligand in various cross-coupling reactions, particularly palladium-catalyzed transformations [4] [23] . The compound is compatible with Buchwald-Hartwig amination reactions, Heck reactions, and various other coupling methodologies. In these applications, the diethylamino groups provide appropriate electronic properties for metal coordination, while the chlorine atom can be substituted to generate diverse phosphine ligands.
Electrophilic Reactions and Metal Complexation
The compound demonstrates interesting reactivity patterns with electrophiles, particularly in the formation of metal complexes [24] [18] [25]. The phosphorus center can coordinate to transition metals, forming stable complexes that are useful in catalytic applications. The electronic properties of the diethylamino substituents influence the donor characteristics of the phosphorus center, making it suitable for various metal coordination environments.
Hydrolysis and Decomposition Pathways
The most dramatic reactivity of bis(diethylamino)chlorophosphine involves its hydrolysis in the presence of water or protic solvents [3] [9] [15]. This reaction proceeds violently, producing hydrogen chloride gas and various phosphine oxide derivatives. The mechanism involves nucleophilic attack by water on the phosphorus center, followed by rapid elimination of hydrogen chloride. This reactivity pattern necessitates rigorous exclusion of moisture from all synthetic procedures involving the compound.
Synthetic Methodology Development
The versatile reactivity of bis(diethylamino)chlorophosphine has led to its incorporation in numerous synthetic methodologies. The compound serves as a key building block for tertiary phosphine synthesis, enabling access to complex phosphine ligands with defined electronic and steric properties [17] [19] [22]. These synthetic applications take advantage of the compound's balanced reactivity, where the chlorine atom provides a good leaving group while the diethylamino substituents modulate the electronic properties of the phosphorus center.
Mechanistic Considerations
The reactivity patterns of bis(diethylamino)chlorophosphine can be understood through consideration of the electronic structure around the phosphorus center. The diethylamino groups provide electron density through nitrogen-phosphorus π-bonding, while the chlorine atom serves as an electron-withdrawing group. This electronic balance creates a phosphorus center that is sufficiently electrophilic for nucleophilic substitution while maintaining appropriate donor properties for metal coordination applications.
Reaction Type | Nucleophile/Electrophile | Products | Conditions | Source References |
---|---|---|---|---|
Nucleophilic Substitution | Organolithium reagents | P-C bonded products | -78°C to RT | [17] [19] |
Phosphoramidite Synthesis | Alcohols | Phosphoramidites | Room temperature | [22] |
Cross-Coupling | Palladium catalysis | C-N bonds | Elevated temperature | [4] [23] |
Metal Complexation | Transition metals | Metal-phosphine complexes | Ambient conditions | [24] [18] [25] |
Hydrolysis | Water | Phosphine oxides, HCl | Immediate | [3] [9] [15] |
Corrosive